2-amino-N-(2-methoxyethyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-(2-methoxyethyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of certain types of cancer and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-methoxyethyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced into the molecule.
Attachment of the methoxyethyl group: This can be done through alkylation reactions using appropriate alkylating agents.
Sulfonamide formation: The sulfonamide group can be introduced through sulfonation reactions using sulfonyl chlorides or other sulfonating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-methoxyethyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-amino-N-(2-methoxyethyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit certain enzymes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-methoxyethyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-aminoquinoxaline derivatives: These compounds share a similar core structure and may have comparable biological activities.
Sulfonamide-containing compounds: These compounds contain the sulfonamide functional group and may exhibit similar pharmacological properties.
Uniqueness
2-amino-N-(2-methoxyethyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H20N6O4S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C20H20N6O4S/c1-30-11-10-23-20(27)16-17-19(25-15-5-3-2-4-14(15)24-17)26(18(16)21)12-6-8-13(9-7-12)31(22,28)29/h2-9H,10-11,21H2,1H3,(H,23,27)(H2,22,28,29) |
InChI Key |
LXBIBBYSQIBIHV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)S(=O)(=O)N)N |
Origin of Product |
United States |
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